oryzalexin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

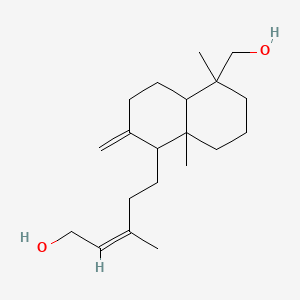

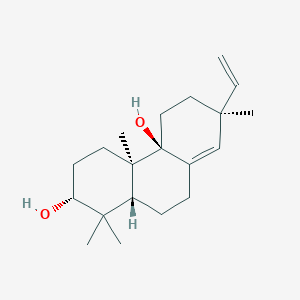

Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3alpha- and 9beta-positions. It has a role as a plant metabolite.

oryzalexin E is a natural product found in Oryza sativa with data available.

Aplicaciones Científicas De Investigación

Phytoalexins and Disease Resistance in Plants

Oryzalexin E is a type of phytoalexin, a group of compounds produced by plants in response to pathogen attack. Studies have demonstrated the importance of phytoalexins, including oryzalexin E, in plant defense mechanisms. For instance, rice plants produce oryzalexins, including oryzalexin E, as a response to fungal infections like Pyricularia oryzae, which causes rice blast disease. These phytoalexins inhibit the growth of the fungus, thus playing a crucial role in plant immunity and disease resistance (Kato, Kodama, & Akatsuka, 1995).

Allelopathic Effects on Weeds

Oryzalexin E, along with other phytoalexins, shows significant allelopathic effects. This means they can influence the growth of surrounding plants and weeds, which is beneficial for agricultural practices. For example, oryzalexin A, a related compound, has been found to inhibit the germination and growth of several weed species, suggesting a potential application of oryzalexin E in natural weed management (Lee et al., 2002).

Role in Rice Cultivar Resistance

The production of oryzalexin E varies among rice cultivars, with a strong correlation observed between its accumulation and resistance to rice blast disease. This indicates that oryzalexin E's presence could be a marker for breeding disease-resistant rice varieties. Different levels of oryzalexin E and other phytoalexins in response to pathogen infection and UV irradiation have been observed, highlighting the genetic differences in phytoalexin response among rice cultivars (Dillon et al., 1997).

Potential for Antifungal Agents

The antifungal activities of oryzalexin E and its synthetic enantiomers against Pyricularia oryzae have been studied, suggesting their potential use as natural antifungal agents. The relationship between the absolute configuration of oryzalexin E and its antifungal activity was explored, which could lead to the development of effective and specific antifungal compounds derived from oryzalexin E (Sekido et al., 1987).

Biosynthesis and Genetic Studies

Recent research has identified specific genes involved in the biosynthesis of oryzalexin E in rice. Understanding the genetic basis and enzyme mechanisms for oryzalexin E production is crucial for manipulating its levels in plants, potentially leading to the development of crops with enhanced disease resistance or allelopathic properties (Otomo et al., 2004).

Propiedades

Número CAS |

162995-10-0 |

|---|---|

Nombre del producto |

oryzalexin E |

Fórmula molecular |

C20H32O2 |

Peso molecular |

304.47 |

Nombre IUPAC |

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1 |

SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.